molecular formula C15H11N3 B13674144 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B13674144
M. Wt: 233.27 g/mol
InChI Key: SBTZTGSGPIWUKU-UHFFFAOYSA-N
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Description

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzonitrile group attached to a 7-methylimidazo[1,2-a]pyridine moiety, making it a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction typically proceeds under mild conditions, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the development of green chemistry approaches, such as solvent-free and catalyst-free methods, is increasingly being adopted in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C15H11N3/c1-11-5-6-18-10-14(17-15(18)7-11)13-4-2-3-12(8-13)9-16/h2-8,10H,1H3

InChI Key

SBTZTGSGPIWUKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=CC(=C3)C#N

Origin of Product

United States

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